molecular formula C15H15NO2 B1254285 1,6-dimethoxy-3-methyl-9H-carbazole

1,6-dimethoxy-3-methyl-9H-carbazole

Cat. No. B1254285
M. Wt: 241.28 g/mol
InChI Key: LJVAJOOKSNRHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-dimethoxy-3-methyl-9H-carbazole is a natural product found in Clausena anisata with data available.

Scientific Research Applications

Photophysics and Fluorescence

Researchers Ghosh et al. (2013) synthesized fluorophores related to carbazole derivatives, including 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO), for comprehensive photophysical characterization. They found these compounds to be sensitive to solvent polarity, particularly in their excited state, as observed in steady-state and time-resolved fluorescence experiments (Ghosh, Mitra, Saha, & Basu, 2013).

Bacterial Biotransformation

Waldau et al. (2009) investigated the bacterial transformation of various 9H-carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazole and 9-methyl-9H-carbazole, by Ralstonia sp. strain SBUG 290. They identified several products of this transformation process using high-performance liquid chromatography and other analytical methods (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Crystal Structure Analysis

The crystal structure of a compound related to 1,6-dimethoxy-3-methyl-9H-carbazole, specifically 3‐hydroxy methyl 4,6‐dimethoxy‐9‐phenylsulfonyl‐carbazole, was determined by Govindasamy et al. (2003). They provided detailed parameters of the crystal structure, contributing to the understanding of the compound's molecular arrangement and properties (Govindasamy, Rajakannan, Velmurugan, Mohanakrishnan, & Srinivasan, 2003).

Antimicrobial Activities

Salih et al. (2016) utilized 9H-carbazole as a precursor for synthesizing new heterocyclic derivatives and evaluated their antimicrobial properties. This indicates potential applications of related carbazole derivatives, including 1,6-dimethoxy-3-methyl-9H-carbazole, in the development of antimicrobial agents (Salih, Salimon, & Yousif, 2016).

properties

Product Name

1,6-dimethoxy-3-methyl-9H-carbazole

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1,6-dimethoxy-3-methyl-9H-carbazole

InChI

InChI=1S/C15H15NO2/c1-9-6-12-11-8-10(17-2)4-5-13(11)16-15(12)14(7-9)18-3/h4-8,16H,1-3H3

InChI Key

LJVAJOOKSNRHMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)NC3=C2C=C(C=C3)OC

synonyms

1,6-dimethoxy-3-methylcarbazole
clausenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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